6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-15-8-9-17-19(14-15)27-21(22-17)24-12-10-23(11-13-24)20(25)16-6-4-5-7-18(16)26-2/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZSGIZISSJLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine moiety and the methoxybenzoyl group. Common reagents used in these reactions include ethyl bromide, 2-aminothiophenol, and 2-methoxybenzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. The use of continuous flow reactors and high-throughput screening can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For instance, it could inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Structural Features :
- Benzothiazole Core: The benzothiazole scaffold is known for its bioisosteric properties with natural nucleotides, enabling interactions with enzymes and receptors.
Nucleophilic substitution of a halogenated benzothiazole with piperazine.
Acylation of the piperazine nitrogen with 2-methoxybenzoyl chloride.
This method aligns with procedures for similar derivatives like 6-fluoro analogs () and trifluoromethoxy-substituted benzothiazoles ().
Pharmacological Relevance: Benzothiazoles are studied for sodium channel modulation (), antimicrobial activity (), and antitubercular effects ().
Comparison with Similar Compounds
The structural and functional attributes of 6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole are compared below with analogous benzothiazole derivatives.
Structural Comparisons
Pharmacological and Physicochemical Properties
Sodium Channel Inhibition
- Riluzole Analogs (): Compounds like 14 (6-trifluoromethoxy) and 19 (N-methylated) exhibit use-dependent sodium channel blockade. The target compound’s 6-ethyl group may reduce electron-withdrawing effects but increase lipophilicity, altering membrane interaction.
- Target Compound : The 2-methoxybenzoyl group could mimic aryl interactions seen in riluzole derivatives, though its larger size might sterically hinder binding compared to smaller acyl groups (e.g., acetyl).
Antimicrobial Activity
- Amino Acetylenic Derivatives (): Substituted piperazines (e.g., BZ2 and BZ5) show MIC values of 15.62 µg/ml against C. albicans. The target compound’s methoxybenzoyl group may enhance antifungal activity via hydrogen bonding, but the ethyl group could reduce solubility, limiting bioavailability.
Physicochemical Properties
- Polar Surface Area : Consistent across piperazine-containing derivatives (~47.6 Ų), suggesting similar passive diffusion profiles.
Structure-Activity Relationships (SAR)
- Position 6 Substituents :
- Electron-donating groups (e.g., ethyl) may enhance lipophilicity and membrane permeability.
- Electron-withdrawing groups (e.g., fluoro, trifluoromethoxy) improve electronic interactions with target proteins but may reduce bioavailability.
- Piperazine Modifications: Acyl groups (e.g., 2-methoxybenzoyl) introduce hydrogen-bonding and π-π stacking capabilities, critical for receptor binding. Bulky substituents (e.g., phenoxybenzoyl in ) may sterically hinder interactions, reducing potency.
Biological Activity
The compound 6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS Number: 862269-73-6) is a benzothiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, anticonvulsant, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.48 g/mol. The structure features a benzothiazole core with an ethyl group and a piperazine moiety substituted with a methoxybenzoyl group.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2S |
| Molecular Weight | 373.48 g/mol |
| CAS Number | 862269-73-6 |
Anticancer Activity
Research indicates that benzothiazole derivatives, including the compound , exhibit significant anticancer activity. A study published in Acta Pharmaceutica demonstrated that similar benzothiazole derivatives showed strong effects on leukemia cell lines with cytotoxic concentrations (CC50) ranging from 8 to 12 µM against CCRF-CEM cells .
Furthermore, another review highlighted that benzothiazole derivatives activated procaspase-3 and exhibited antiproliferative activities across various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer) . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly enhance cytotoxicity.
Anticonvulsant Activity
In terms of anticonvulsant properties, thiazole derivatives have been noted for their effectiveness. A related study found that certain thiazole-integrated compounds displayed high anticonvulsant activity by eliminating tonic extensor phases in animal models . The piperazine moiety in the compound may contribute to its neuroprotective effects, which are critical in developing new anticonvulsant medications.
Antiviral Activity
The antiviral potential of benzothiazole derivatives has also been explored. A study investigating the antiviral activities of various benzothiazoles reported effectiveness against several RNA viruses . The compound's ability to inhibit viral replication could be attributed to its structural features, which allow it to interact with viral proteins effectively.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that compounds similar to This compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values below 10 µM. These findings suggest a promising avenue for further development in cancer therapeutics.
- Anticonvulsant Properties : A specific derivative was tested in a seizure model and showed a significant reduction in seizure frequency compared to controls, indicating potential for treating epilepsy .
- Antiviral Studies : The compound was evaluated against various viral strains, showing inhibition rates comparable to established antiviral agents. This suggests its potential as a lead compound for developing new antiviral therapies .
Q & A
Q. What are the standard synthetic routes for 6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often prepared by reacting benzothiazole precursors (e.g., 2-hydrazino-1,3-benzothiazole) with substituted carbonyl compounds under reflux in ethanol . Key intermediates are characterized using:
- Melting Point Analysis : To assess purity (e.g., pale yellow solids with defined melting ranges) .
- NMR Spectroscopy : H and C NMR confirm substituent integration and chemical shifts (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks matching theoretical values) .
Q. What spectroscopic techniques are critical for confirming the structure of this benzothiazole derivative?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm for the methoxybenzoyl group) .
- NMR : H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). C NMR confirms carbonyl carbons (~170 ppm) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 62.3% observed vs. 62.5% calculated) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., THF or dioxane) enhance nucleophilic substitution efficiency .
- Catalyst Screening : CuI in THF accelerates click chemistry for triazole formation (yields up to 53%) .
- Temperature Control : Heating at 80°C for 8–10 hours ensures complete cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be resolved?
Methodological Answer:
- Dose-Response Studies : Test compound concentrations (e.g., 1–100 µM) to identify biphasic effects .
- Enzyme Assays : Use standardized protocols for AST/ALT activity (e.g., spectrophotometric monitoring at 340 nm) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. halogen groups) to correlate electronic effects with activity .
Q. What computational methods validate the binding modes of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with enzyme active sites (e.g., benzothiazole stacking with hydrophobic residues) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from piperazine) for target engagement .
Q. How do structural modifications (e.g., alkyl chain length) impact pharmacokinetic properties?
Methodological Answer:
- LogP Analysis : Measure partition coefficients to predict membrane permeability (e.g., ethyl groups improve lipophilicity vs. methyl) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Plasma Protein Binding : Use ultrafiltration to quantify free vs. bound fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
